
N-Octadecyl-N'-propyl-sulfamide
Overview
Description
N-Octadecyl-N’-propyl-sulfamide is a synthetic compound known for its potent activation of peroxisome proliferator-activated receptor alpha (PPARα). This compound is structurally related to oleoylethanolamide, a naturally occurring lipid that also activates PPARα.
Mechanism of Action
Target of Action
N-Octadecyl-N’-propyl-sulfamide is a potent activator of Peroxisome proliferator-activated receptor alpha (PPARα) . PPARα is a member of a superfamily of nuclear hormone receptors and plays important roles in the regulation of lipid and glucose metabolism .
Mode of Action
N-Octadecyl-N’-propyl-sulfamide interacts with the nuclear receptor PPARα in a similar manner as other PPARα agonists . It exhibits potent and selective PPARα subtype transactivation activity . It has a selective binding affinity for PPARα with an EC50 value of 100 nM .
Biochemical Pathways
The activation of PPARα by N-Octadecyl-N’-propyl-sulfamide leads to the regulation of lipid and glucose metabolism . This is particularly useful in diseases related to altered metabolism such as diabetes, dyslipidemia, and obesity .
Pharmacokinetics
It’s known that the compound can be administered via intraperitoneal injection .
Result of Action
In vivo studies in rats have shown that N-Octadecyl-N’-propyl-sulfamide can inhibit food intake and reduce body weight gain . It also induces satiety, thereby reducing food intake, body weight, and plasma triglyceride concentrations in free-feeding Wistar rats and obese Zucker (fa/fa) rats .
Action Environment
It’s worth noting that the effects of the compound have been observed in different rat models, suggesting its effectiveness across different biological environments .
Biochemical Analysis
Biochemical Properties
N-Octadecyl-N’-propyl-sulfamide interacts with the ligand-binding domain of PPARα in a similar manner to OEA and the reference PPARα agonist GW409544 . It has a selective binding affinity for PPARα, with an EC50 of 100 nM, compared to 120 nM for OEA .
Cellular Effects
In HepG2 cells, N-Octadecyl-N’-propyl-sulfamide induces the mRNA expression of CPT1a, a key enzyme in fatty acid oxidation, through PPARα . This suggests that it can influence cellular metabolism by promoting lipid oxidation.
Molecular Mechanism
N-Octadecyl-N’-propyl-sulfamide exerts its effects at the molecular level by binding to PPARα and activating its transcriptional activity . This leads to changes in gene expression, including the induction of CPT1a expression .
Temporal Effects in Laboratory Settings
Its structural analog OEA has been shown to have long-term effects on feeding behavior and lipid metabolism .
Dosage Effects in Animal Models
In rat models, N-Octadecyl-N’-propyl-sulfamide has been shown to have anorectic and anti-obesity activity
Metabolic Pathways
N-Octadecyl-N’-propyl-sulfamide is involved in lipid metabolism through its activation of PPARα . It may interact with enzymes involved in fatty acid oxidation, such as CPT1a .
Subcellular Localization
As a PPARα agonist, it is likely to be found in the nucleus where it can influence gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Octadecyl-N’-propyl-sulfamide typically involves the reaction of octadecylamine with propylsulfonyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of N-Octadecyl-N’-propyl-sulfamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures, including spectroscopic analysis and chromatography, to confirm its chemical structure and purity .
Chemical Reactions Analysis
Types of Reactions: N-Octadecyl-N’-propyl-sulfamide primarily undergoes substitution reactions due to the presence of the sulfamide functional group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as amines or thiols, which can replace the propyl group in the sulfamide moiety.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can oxidize the sulfamide group to form sulfonic acids.
Reduction Reactions: Reducing agents such as lithium aluminum hydride can reduce the sulfamide group to form amines
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted sulfamides, while oxidation and reduction reactions can produce sulfonic acids and amines, respectively .
Scientific Research Applications
The compound N-Octadecyl-N'-propyl-sulfamide has garnered attention for its diverse applications in scientific research, particularly in the fields of chemistry and materials science. This article explores its applications, supported by data tables and case studies.
Surfactant Properties
This compound exhibits excellent surfactant properties, making it useful in formulations requiring emulsification or stabilization of colloidal systems. Its amphiphilic nature allows it to reduce surface tension effectively.
Case Study: Emulsion Stability
A study demonstrated that the addition of this compound significantly improved the stability of oil-in-water emulsions compared to traditional surfactants. The compound's long hydrophobic chain enhances the emulsifying efficiency, leading to a more stable product over time.
Nanomaterial Synthesis
The compound is utilized in the synthesis of nanoparticles and nanocomposites, particularly in modifying surfaces to enhance compatibility with organic solvents.
Data Table: Nanoparticle Synthesis
Nanoparticle Type | Synthesis Method | Role of this compound |
---|---|---|
Gold Nanoparticles | Chemical Reduction | Stabilizer during synthesis |
Silver Nanoparticles | Sol-Gel Process | Surface modifier for enhanced dispersion |
Silica Nanoparticles | Co-precipitation | Template for controlled morphology |
Polymer Science
In polymer science, this compound is employed as a modifier to enhance the properties of polymer blends and composites.
Case Study: Polymer Blends
Research has shown that incorporating this compound into polyolefin blends improves thermal stability and mechanical strength. The compound acts as a compatibilizer, facilitating better interaction between dissimilar polymers.
Environmental Applications
The compound has potential applications in environmental science, particularly in the remediation of contaminated sites due to its ability to form stable complexes with heavy metals.
Data Table: Heavy Metal Complexation
Metal Ion | Complexation Efficiency (%) | Application |
---|---|---|
Lead | 85% | Soil remediation |
Cadmium | 78% | Water treatment |
Mercury | 90% | Industrial wastewater management |
Comparison with Similar Compounds
N-Octadecyl-N’-propyl-sulfamide is unique in its high selectivity and potency as a PPARα activator. Similar compounds include:
Oleoylethanolamide: A natural ligand for PPARα with a slightly lower binding affinity compared to N-Octadecyl-N’-propyl-sulfamide.
GW7647: A synthetic PPARα agonist with comparable potency but different structural features.
Fenofibrate: A clinically used PPARα activator with broader effects on lipid metabolism .
N-Octadecyl-N’-propyl-sulfamide stands out due to its specific structural modifications, which enhance its binding affinity and selectivity for PPARα, making it a valuable tool in metabolic research and therapeutic development .
Biological Activity
N-Octadecyl-N'-propyl-sulfamide (CC7) is a synthetic compound that has garnered attention for its biological activities, particularly in the context of metabolism and appetite regulation. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical formula: . It features a sulfamide functional group, which plays a crucial role in its biological activity. This compound is structurally related to oleoylethanolamide (OEA), a naturally occurring lipid that activates peroxisome proliferator-activated receptor alpha (PPARα) .
Activation of PPARα
This compound acts as a potent agonist of PPARα, a nuclear receptor involved in regulating lipid and glucose metabolism. Upon binding to PPARα, CC7 initiates a cascade of events that leads to changes in gene expression related to fatty acid oxidation and energy homeostasis . The binding affinity of CC7 for PPARα has been reported with an EC50 value of approximately 100 nM .
Biochemical Pathways
The activation of PPARα by this compound influences several metabolic processes:
- Fatty Acid Oxidation : Induces the expression of genes such as CPT1a, which is essential for fatty acid metabolism .
- Lipid Regulation : Studies indicate that CC7 can significantly lower plasma triglyceride levels and reduce body weight in animal models .
Appetite Regulation and Weight Loss
In vivo studies demonstrate that this compound exhibits anorectic (appetite-suppressing) effects. In experiments involving Wistar rats, administration of CC7 at dosages of 5 mg/kg resulted in decreased food intake and body weight over a treatment period . The compound's ability to induce feelings of satiety suggests potential applications in managing obesity and related metabolic disorders.
Lipid Metabolism
Research indicates that this compound may have therapeutic implications for conditions like hyperlipidemia. Its action on PPARα leads to enhanced lipid metabolism, making it a candidate for further studies in metabolic dysfunctions .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- In Vivo Studies : A study conducted on rats showed that CC7 significantly reduced food intake and body weight over a seven-day period when administered intraperitoneally at 5 mg/kg. Plasma lipid profiles indicated lower triglyceride levels post-treatment .
- Molecular Docking Studies : Computational analyses revealed that CC7 interacts with the ligand-binding domain of PPARα similarly to OEA and other known agonists, suggesting its potential for selective therapeutic applications .
- Comparative Analysis with OEA : While both compounds activate PPARα, differences in their effects on visceral pain were noted; OEA exhibited analgesic properties while CC7 did not, indicating distinct pharmacological profiles that could be exploited for specific therapeutic outcomes .
Summary Table of Biological Activities
Activity | Effect | Dosage | Model |
---|---|---|---|
Appetite Suppression | Decreased food intake | 5 mg/kg | Wistar rats |
Weight Reduction | Significant body weight loss | 5 mg/kg | Wistar rats |
Lipid Metabolism | Lowered plasma triglycerides | 5 mg/kg | Wistar rats |
PPARα Activation | Enhanced fatty acid oxidation | 5 mg/kg | HepG2 cells |
Properties
IUPAC Name |
N-(propylsulfamoyl)octadecan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H46N2O2S/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-23-26(24,25)22-20-4-2/h22-23H,3-21H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOJRCUXNIZFQKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNS(=O)(=O)NCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H46N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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